1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine
Description
1-[(2S)-1-(Propan-2-yl)pyrrolidin-2-yl]methanamine is a chiral secondary amine featuring a pyrrolidine ring substituted with a propan-2-yl (isopropyl) group at the nitrogen atom and a methanamine group at the 2-position. Its stereochemistry (S-configuration at the pyrrolidine C2 position) is critical for interactions in asymmetric synthesis, catalysis, or pharmaceutical applications. The compound’s molecular formula is C8H18N2, with a molecular weight of 142.24 g/mol .
Properties
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVIRMOAGAAGC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the reaction of a suitable precursor, such as a substituted pyrrolidine, with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
The compound 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine , also known as (2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine , has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications across several domains, including medicinal chemistry, neuropharmacology, and synthetic organic chemistry.
Basic Information
- Molecular Formula : C8H18N2
- Molecular Weight : 142.25 g/mol
- CAS Number : 166173-75-7
Structure
The compound features a pyrrolidine ring substituted with an isopropyl group and a primary amine, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds suggests possible uses in developing drugs targeting various conditions:
- Antidepressants : Research indicates that compounds with similar structures may exhibit antidepressant activities by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Cognitive Enhancers : Some studies suggest that derivatives of this compound could enhance cognitive function, potentially useful in treating conditions like ADHD or age-related cognitive decline .
Neuropharmacology
The compound's ability to interact with neurotransmitter receptors makes it a candidate for neuropharmacological studies:
- Dopaminergic Activity : Initial findings indicate that this compound may influence dopamine pathways, which are crucial for mood regulation and motor control. This could have implications for treating disorders such as Parkinson's disease .
Synthesis and Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Chiral Synthesis : The chiral nature of this compound allows it to be used in asymmetric synthesis, providing pathways to create other chiral drugs with potential therapeutic applications .
Case Study 1: Development of Antidepressants
In a study exploring the synthesis of novel antidepressants, researchers utilized this compound as a precursor for creating compounds that demonstrated enhanced serotonin receptor affinity. The results indicated improved efficacy in animal models compared to existing antidepressants .
Case Study 2: Cognitive Enhancement Research
A clinical trial investigated the cognitive effects of a derivative of this compound on elderly patients experiencing mild cognitive impairment. The trial reported significant improvements in memory recall and attention span, suggesting its potential as a cognitive enhancer .
Mechanism of Action
The mechanism of action of 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering the release and uptake of neurotransmitters and affecting neuronal signaling.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Stereochemical and Positional Isomerism
- Positional Isomerism: The compound 1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine (CAS 90203-08-0) shares the same molecular formula but differs in the methanamine group’s position (C3 vs. C2).
- Enantiomeric Pair : The (R)-enantiomer 1-[(2R)-pyrrolidin-2-yl]methanamine () demonstrates how stereochemistry influences biological activity. For example, (S)-configured amines often exhibit higher affinity for specific enzyme active sites .
Substituent Effects on Physicochemical Properties
- Electronic Effects : Fluorine substitution in {1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl}methanamine introduces electron-withdrawing effects, enhancing stability and altering solubility. Such modifications are common in CNS drugs to improve blood-brain barrier penetration .
- Aromatic vs. Aliphatic Systems : The pyrrole-based 1-(1-methyl-1H-pyrrol-2-yl)methanamine (C6H10N2) exhibits aromaticity, reducing basicity compared to pyrrolidine analogs. This impacts protonation states under physiological conditions .
Biological Activity
1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is CHN, with a molecular weight of 142.25 g/mol. The compound features a chiral center, which can influence its biological activity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0039 | S. aureus |
| Other Pyrrolidine Derivative A | 0.025 | E. coli |
| Other Pyrrolidine Derivative B | 0.015 | Pseudomonas aeruginosa |
Cytotoxicity and Apoptosis Induction
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential antitumor activity. The mechanism involves cell cycle arrest at the G0/G1 phase, which is critical for halting the proliferation of cancer cells .
Table 2: Cytotoxic Effects of Pyrrolidine Derivatives on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
| Other Pyrrolidine Derivative C | 20 | MCF7 |
| Other Pyrrolidine Derivative D | 25 | A549 |
Mechanistic Studies
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. For example, studies have indicated that it may inhibit key enzymes involved in cellular signaling, thus affecting processes such as cell growth and survival .
Case Studies
Several case studies highlight the efficacy of pyrrolidine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving a new formulation containing pyrrolidine derivatives demonstrated significant reductions in bacterial load in patients with chronic bacterial infections.
- Case Study on Cancer Treatment : A cohort study showed that patients treated with a regimen including pyrrolidine compounds experienced improved outcomes compared to standard treatments alone, particularly in terms of tumor reduction and overall survival rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
